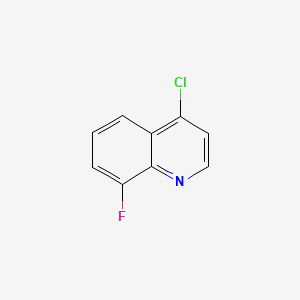

4-Chloro-8-fluoroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIMKHDPMIPYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371461 | |

| Record name | 4-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-72-0 | |

| Record name | 4-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-8-fluoroquinoline: A Technical Overview

CAS Number: 63010-72-0

Core Compound Properties

4-Chloro-8-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN.[1] Its structure, featuring a chlorine atom at the 4-position and a fluorine atom at the 8-position, makes it a valuable intermediate for the synthesis of a variety of more complex molecules.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 63010-72-0 | |

| Molecular Formula | C₉H₅ClFN | |

| Molecular Weight | 181.59 g/mol | [5][6] |

| Appearance | White to light yellow powder/solid | [1][4][6] |

| Melting Point | 97-101 °C | [4] |

| Purity | ≥97% (commercially available) | [2][6] |

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is not widely published. One major supplier notes that they do not collect analytical data for this specific product. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of analogous 4-chloroquinolines often involves multi-step processes starting from substituted anilines.[7] A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization and subsequent chlorination.

The reactivity of this compound is primarily centered around the chlorine atom at the 4-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen.[4] This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to create diverse derivatives.

Furthermore, the C-Cl bond can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various boronic acids.[4]

Applications

This compound serves as a crucial intermediate in several fields:

-

Pharmaceuticals: It is a building block for the synthesis of complex quinoline derivatives with potential therapeutic applications, including targeted cancer therapies and antiviral agents.[2][3] The quinoline core is a common motif in many biologically active molecules.[2]

-

Agrochemicals: Its derivatives can be tailored to exhibit specific pesticidal or herbicidal activities.[2]

-

Material Science: The incorporation of fluorine in the quinoline structure can impart unique electronic and optical properties. Derivatives of this compound are investigated for use in organic light-emitting diodes (OLEDs) and sensors.[2][3]

It is important to note that the biological activity is associated with the derivatives synthesized from this compound, and there is no readily available information on the biological activity of the core compound itself.

Experimental Protocols (General)

Detailed, validated experimental protocols for reactions using this compound are not available in the public domain. However, based on the known reactivity of 4-chloroquinolines, the following are generalized, illustrative protocols.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general representation and would require optimization for specific nucleophiles.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general representation and would require optimization for specific boronic acids and catalyst systems.

-

Reaction Setup: To a dry reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and add water. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the key reactions involving this compound.

References

Physical Characteristics of 4-Chloro-8-fluoroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Chloro-8-fluoroquinoline, a key heterocyclic compound. The information presented is intended for an audience of researchers, scientists, and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. This document summarizes essential physical data, outlines experimental protocols for their determination, and illustrates the compound's role in synthetic pathways.

Core Physical Properties of this compound

This compound serves as a critical building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals.[1][2][3] An understanding of its physical properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry.

Data Presentation

The key physical and chemical identifiers for this compound are compiled in the table below. This structured format allows for straightforward access and comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol [3][4] |

| CAS Number | 63010-72-0[3] |

| Appearance | White to light yellow powder or crystal[3] |

| Melting Point | 97-101 °C[3] |

| Boiling Point | Data not available in literature |

| Solubility | Specific data not available in literature |

Experimental Protocols for Physical Characterization

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

A small quantity of finely ground this compound is packed into a glass capillary tube that is sealed at one end.

-

The capillary tube is then placed within a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first sign of melting is observed and the temperature at which the entire sample has completely liquefied are recorded. This range is documented as the melting point.

Determination of Boiling Point

For compounds that are stable at higher temperatures, the boiling point is a characteristic physical constant.

Methodology:

-

A small volume of the molten compound (if solid at room temperature) is placed in a micro boiling point apparatus or a small test tube containing a boiling chip.

-

The apparatus is heated gradually in a suitable heating bath (e.g., oil bath).

-

A thermometer is positioned so that its bulb is just above the surface of the liquid to accurately measure the vapor temperature.

-

The boiling point is the temperature at which a steady stream of bubbles emerges and the temperature of the vapor remains constant. Given the high melting point of this compound, distillation under reduced pressure may be necessary to prevent decomposition.

Determination of Solubility

Understanding the solubility profile of a compound in various solvents is essential for designing reaction conditions, purification procedures, and for formulation development.

Methodology:

-

To a series of vials, each containing a precise volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dimethyl sulfoxide), an accurately weighed small amount of this compound is added.

-

The vials are agitated at a constant temperature until equilibrium is achieved.

-

The resulting mixtures are filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The results are typically expressed in mg/mL or mol/L.

Role in Organic Synthesis: A Logical Workflow

This compound is a valuable intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The chloro- and fluoro-substituents on the quinoline ring provide reactive sites for further chemical modification. The following diagram illustrates a generalized synthetic pathway where a substituted quinoline serves as a precursor to a fluoroquinolone antibiotic.

Caption: Generalized synthetic pathway illustrating the role of this compound.

This diagram outlines the logical progression from a simple substituted aniline to a complex fluoroquinolone antibiotic. This compound is shown as a key intermediate, where the chlorine atom at the 4-position is subsequently displaced by a suitable amine side chain in a nucleophilic aromatic substitution reaction to yield the final drug substance. This highlights the strategic importance of this compound in the synthesis of potent antibacterial agents.

References

An In-depth Technical Guide to 4-Chloro-8-fluoroquinoline: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic utility of 4-Chloro-8-fluoroquinoline. It is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and materials science. This document details the physicochemical characteristics of the compound, outlines experimental protocols for its synthesis and key reactions, and explores its role as a versatile intermediate in the development of novel pharmaceuticals and functional materials.

Core Molecular and Physical Properties

This compound is a halogenated quinoline derivative that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 8-position, imparts distinct reactivity and properties that are highly sought after in the development of complex chemical entities.[2]

Molecular Structure and Weight

The molecular structure of this compound consists of a quinoline core substituted with a chlorine atom at the C4 position and a fluorine atom at the C8 position.

Molecular Formula: C₉H₅ClFN

The molecular weight and other key identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 181.59 g/mol | |

| Monoisotopic Mass | 181.00946 Da | [3] |

| CAS Number | 63010-72-0 | |

| MDL Number | MFCD00278785 | [4] |

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid under standard laboratory conditions.[4] A summary of its key physical properties is provided below.

| Property | Value | Reference(s) |

| Physical Form | Solid, powder to crystal | [4] |

| Appearance | White to light yellow | [4] |

| Melting Point | 97-101 °C | [2] |

| Purity | ≥97% | [2] |

Synthesis and Reactivity

This compound is a valuable intermediate due to its versatile reactivity, primarily centered around the quinoline core and the two halogen substituents.

General Synthesis Pathway

Caption: Generalized synthetic workflow for this compound.

Key Reactivity

The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SₙAr).[6] This allows for the introduction of a wide array of functional groups. Additionally, the molecule can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]

Experimental Protocols

The following sections provide detailed, representative methodologies for key reactions involving this compound.

Protocol for Nucleophilic Aromatic Substitution (SₙAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding 4-aminoquinoline derivative.[6]

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, aniline)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

-

Base (e.g., potassium carbonate, triethylamine), if necessary

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Standard laboratory glassware and workup materials (separatory funnel, rotary evaporator, etc.)

-

Chromatography supplies for purification (silica gel, solvents)

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.1 to 2 equivalents). If the amine salt is formed, a base may be required to liberate the free amine.

-

Seal the vessel or equip it with a condenser and heat the reaction mixture to a temperature typically ranging from 70 to 120 °C.

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate has formed, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 4-amino-8-fluoroquinoline derivative.

Caption: Experimental workflow for nucleophilic aromatic substitution.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.[7][9]

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and workup materials

-

Chromatography supplies for purification

Procedure:

-

To a reaction flask, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl- or 4-vinyl-8-fluoroquinoline.

Biological Significance and Applications

This compound is a key precursor in the synthesis of biologically active molecules.[2] The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimalarial properties.[10][11]

Derivatives of this compound are being investigated as potential targeted cancer therapies.[2] One of the key signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Small molecule inhibitors targeting components of this pathway are of significant interest in oncology drug development. Novel quinoline derivatives have been designed and synthesized to act as inhibitors of PI3K (Phosphoinositide 3-kinase).[10]

Caption: Inhibition of the PI3K signaling pathway by a quinoline derivative.

The diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to form PIP3, which in turn activates downstream effectors like AKT and mTOR, leading to cell growth and proliferation. Quinoline-based inhibitors, synthesized from precursors like this compound, can block the activity of PI3K, thereby inhibiting this pro-survival pathway.

Conclusion

This compound is a fundamentally important chemical intermediate with significant potential in the fields of drug discovery, materials science, and agrochemicals.[2] Its well-defined reactivity, particularly at the 4-position, allows for the straightforward introduction of diverse functionalities, making it an ideal starting material for the synthesis of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate the work of researchers leveraging this versatile building block for the development of next-generation chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

4-Chloro-8-fluoroquinoline: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-fluoroquinoline has emerged as a pivotal building block in modern organic synthesis, offering a versatile scaffold for the construction of complex heterocyclic molecules with significant biological activities. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a fluorine atom at the 8-position, allows for regioselective functionalization through a variety of synthetic transformations. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and reactivity of this compound. Detailed experimental protocols for its key reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are presented. Furthermore, this guide explores the application of this versatile intermediate in the development of therapeutic agents, particularly as kinase inhibitors targeting signaling pathways implicated in cancer.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 63010-72-0 | [1][2] |

| Molecular Formula | C₉H₅ClFN | [1][2] |

| Molecular Weight | 181.59 g/mol | [1][2] |

| Appearance | White to light yellow powder/solid | [2] |

| Melting Point | 97-101 °C | [2] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR | Predicted shifts are available, but experimental data can vary with solvent. |

| ¹³C NMR | Predicted shifts are available. |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 182.01674 |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N bonds are expected. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Synthesis Workflow

References

Spectroscopic Profile of 4-Chloro-8-fluoroquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-8-fluoroquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for the characterization of this compound. Given the absence of readily available experimental spectra in public databases, this guide presents predicted and representative data based on established spectroscopic principles and analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the nitrogen in the heterocycle, will cause these protons to be deshielded, appearing in the downfield region of the spectrum.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | d | 4.5 - 5.5 |

| H-3 | 7.4 - 7.6 | d | 4.5 - 5.5 |

| H-5 | 7.8 - 8.0 | dd | 8.0 - 9.0, 1.0 - 1.5 |

| H-6 | 7.5 - 7.7 | t | 7.5 - 8.5 |

| H-7 | 7.3 - 7.5 | ddd | 8.0 - 9.0, 7.5 - 8.5, 1.0 - 1.5 |

Note: Predicted values are based on additive models and comparison with similar substituted quinolines. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to display nine signals for the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative chlorine and fluorine atoms (C-4 and C-8) will exhibit characteristic chemical shifts. The carbon attached to fluorine will likely show a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 143 - 145 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 118 - 120 |

| C-8 | 158 - 160 (d, ¹JCF ≈ 250-260 Hz) |

| C-8a | 140 - 142 |

Note: Predicted values are based on computational models and data from analogous compounds. The chemical shift for C-8 is expected to be a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

As a solid, the IR spectrum of this compound can be obtained using a KBr pellet or as a thin film. The spectrum is expected to be characterized by the following absorption bands, indicative of its aromatic and halogenated structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

| C-H Out-of-Plane Bending | 900 - 690 | Strong |

Mass Spectrometry (MS)

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is expected to show a prominent protonated molecular ion peak ([M+H]⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2] peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 181.0 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 183.0 | Isotope peak (for ³⁷Cl), approx. 33% of [M]⁺ |

| [M+H]⁺ | 182.0 | Protonated molecular ion (for ³⁵Cl) |

| [M+H+2]⁺ | 184.0 | Protonated isotope peak (for ³⁷Cl) |

Common fragmentation patterns for quinolines in mass spectrometry involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of HCl, HCN, or cleavage of the quinoline ring system.[1][2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure complete dissolution and homogeneity.[2]

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.[2]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: A small amount of solid this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Film Deposition: One or two drops of the resulting solution are applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

-

Data Acquisition: A background spectrum of the clean, empty sample compartment is recorded. The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent or a mixture of solvents compatible with the mass spectrometer's mobile phase.

-

Data Acquisition: The prepared sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic pattern, confirming the molecular weight and elemental composition (presence of chlorine). If tandem mass spectrometry (MS/MS) is performed, the fragmentation pattern can be analyzed to provide further structural information.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid chemical compound.

Caption: Spectroscopic analysis workflow for a solid compound.

References

Navigating the Physicochemical Landscape of 4-Chloro-8-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Chloro-8-fluoroquinoline (CAS No: 63010-72-0). Due to the limited publicly available experimental data for this specific molecule, this document leverages data from structurally similar quinoline derivatives to provide insights into its potential physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profile of this compound in a laboratory setting.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Structurally Related Analogs

| Property | This compound | 2-Chloro-3-methylquinoxaline[1] | Chloroquine[2] |

| Molecular Formula | C₉H₅ClFN | C₉H₇ClN₂ | C₁₈H₂₆ClN₃ |

| Molecular Weight | 181.59 g/mol | 178.62 g/mol | 319.87 g/mol |

| Melting Point | 97-101 °C | 86.0-87.0 °C | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Water Solubility | Data Not Available | Very slightly soluble (0.43 g/L at 25 °C)[1] | Insoluble |

| pKa | Data Not Available | -1.14 (Predicted)[1] | Not Available |

| LogP | Data Not Available | Not Available | Not Available |

Note: The data for analogous compounds are provided to give an indication of the expected properties of this compound. Experimental determination is necessary for precise values.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The quinoline core is predominantly hydrophobic, and the presence of a chlorine and a fluorine atom is expected to further decrease its aqueous solubility.

General Solubility Characteristics

Based on its structure, this compound is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents. The nitrogen atom in the quinoline ring can be protonated, suggesting that its solubility may be pH-dependent, with increased solubility in acidic conditions.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following shake-flask method is recommended. This protocol is a standardized and widely accepted method for determining equilibrium solubility.

Materials:

-

This compound

-

Selection of relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Caption: Workflow for experimental solubility determination.

Stability Profile

Understanding the chemical stability of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Safety Data Sheets for this compound state that it is "stable under normal conditions"[3][4]. However, forced degradation studies are necessary to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule and identify likely degradation products.

Experimental Protocol for Forced Degradation:

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV lamp and controlled light exposure chamber

-

Oven for thermal stress

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., in a photostability chamber) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize acidic or basic samples. Dilute the samples appropriately and analyze using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. The peak purity of the parent compound should also be assessed to ensure the analytical method is specific.

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, studies on other haloquinolines suggest potential degradation pathways. Hydrolysis of the chloro group at the 4-position to a hydroxyl group is a plausible reaction under acidic or basic conditions. The quinoline ring itself can also undergo degradation, particularly under oxidative stress.

Conclusion

This technical guide consolidates the currently available information regarding the solubility and stability of this compound. While direct experimental data is scarce, the provided information on analogous compounds and detailed experimental protocols offer a solid foundation for researchers to determine the precise physicochemical properties of this molecule. The successful execution of the described solubility and forced degradation studies will be crucial for any further development and application of this compound in research and industry.

References

4-Chloro-8-fluoroquinoline: A Privileged Scaffold for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-fluoroquinoline has emerged as a highly versatile and valuable scaffold in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of a reactive chlorine atom at the C4-position and a fluorine atom at the C8-position, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This technical guide explores the significant potential of this compound in the development of novel therapeutic agents, with a primary focus on its applications in oncology and infectious diseases. This document provides a comprehensive overview of the synthetic methodologies, quantitative biological data of representative derivatives, and insights into the underlying mechanisms of action, including the inhibition of key signaling pathways.

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide spectrum of therapeutic applications.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to compounds with tailored pharmacological profiles. The introduction of a chlorine atom at the C4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a variety of side chains, particularly amino groups, to generate 4-aminoquinoline derivatives.[2][3] Furthermore, the presence of a fluorine atom, as in this compound, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules.[4]

Potential Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in two major therapeutic areas: oncology and antimicrobial chemotherapy.

Anticancer Activity

The 4-aminoquinoline framework is a well-established pharmacophore in the design of anticancer agents.[3] By modifying the substituent at the C4-amino position, researchers can develop potent inhibitors of various cancer-related targets. One of the key signaling pathways implicated in cancer cell proliferation, survival, and growth is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5] Several quinoline-based compounds have been identified as inhibitors of this critical pathway.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibacterial agents, and the quinoline core is central to their activity.[6] Derivatives of this compound can be elaborated to create novel antimicrobial agents. These compounds often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[7]

Quantitative Biological Data

The following tables summarize representative quantitative data for derivatives conceptually similar to those that can be synthesized from this compound, demonstrating their potential in oncology and microbiology.

Table 1: Anticancer Activity of Representative 4-Aminoquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | < 20.72 | Chloroquine | 20.72 |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | < 24.36 | Chloroquine | 24.36 |

| 4-(phenylamino)furo[2,3-b]quinoline derivative 2a | NCI-60 Panel (Mean) | 0.025 | - | - |

| 2-(furan-2-yl)-4-(phenylamino)quinoline derivative 14b | NCI-60 Panel (Mean) | 3.05 | - | - |

Data is representative of the activity of 4-aminoquinoline derivatives against various cancer cell lines.[3][8]

Table 2: Antimicrobial Activity of Representative 4-Aminoquinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 8-Aminoquinoline-Uracil Copper Complex | P. shigelloides | 256 | - | - |

| 8-Aminoquinoline-Uracil Copper Complex | S. dysenteriae | > 256 (25% inhibition) | - | - |

| Novel Amino Acid Quinolines | E. coli | 0.62 | - | - |

| Novel Amino Acid Quinolines | S. aureus | 0.62 | - | - |

| Novel Amino Acid Quinolines | P. aeruginosa | 0.62 | - | - |

| Novel Amino Acid Quinolines | B. subtilis | 0.62 | - | - |

MIC (Minimum Inhibitory Concentration) values indicate the potential of quinoline derivatives against Gram-negative and Gram-positive bacteria.[6][9]

Experimental Protocols

The following section provides a detailed, representative methodology for a key synthetic transformation and a common biological assay.

Synthesis of N-Aryl-8-fluoroquinolin-4-amines

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with various anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., p-anisidine)

-

Solvent: tert-Butanol or a similar high-boiling point alcohol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in tert-butanol.

-

Addition of Nucleophile: Add the desired substituted aniline (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-8-fluoroquinolin-4-amine.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.

Materials:

-

Synthesized 4-amino-8-fluoroquinoline derivatives

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

Signaling Pathways and Mechanisms of Action

A key mechanism by which quinoline derivatives exert their anticancer effects is through the inhibition of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-amino-8-fluoroquinoline derivative.

The workflow for synthesizing and evaluating these compounds can be visualized as follows:

Caption: General experimental workflow for the synthesis and evaluation of 4-amino-8-fluoroquinoline derivatives.

Conclusion

This compound stands out as a pivotal starting material in the quest for novel therapeutic agents. Its amenability to chemical modification, particularly through nucleophilic aromatic substitution at the C4-position, allows for the creation of extensive libraries of 4-aminoquinoline derivatives. The representative data presented herein underscore the significant potential of these compounds as anticancer and antimicrobial agents. The inhibition of critical cellular pathways, such as the PI3K/Akt cascade, provides a rational basis for their anticancer effects. Future research efforts focused on the structure-activity relationship (SAR) studies of derivatives synthesized from this scaffold are warranted to optimize their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of next-generation therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Genesis of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and History of Fluoroquinolone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal moments and scientific advancements in the synthesis of fluoroquinolone antibiotics. From a serendipitous discovery to the rational design of broad-spectrum antibacterial agents, this document provides a comprehensive overview of the synthetic pathways, key experimental protocols, and the structure-activity relationships that have defined this critical class of drugs. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

The Dawn of a New Antibacterial Class: The Discovery of Nalidixic Acid

The story of quinolone antibiotics begins not with a targeted search, but with an accidental discovery during the synthesis of the antimalarial drug, chloroquine, in the early 1960s. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity. This compound, a 1,8-naphthyridine derivative, was nalidixic acid, the first of the quinolone antibiotics.[1]

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid is a multi-step process, a common approach for which is outlined below.[2][3][4][5][6][7][8]

Experimental Protocol: Synthesis of Nalidixic Acid

Step 1: Condensation

-

In a reaction vessel, 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.

-

The mixture is heated to approximately 90°C and stirred.

-

The reaction proceeds until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature to yield the crude intermediate, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate.

-

The crude product is purified by recrystallization from ethanol.

Step 2: Cyclization

-

The purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to reflux (approximately 250-260°C).

-

The reaction is continued until cyclization is complete, forming ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

-

The reaction mixture is cooled, and a non-polar solvent like petroleum ether is added to precipitate the product.

-

The solid is filtered and washed to remove the high-boiling point solvent.

Step 3: Hydrolysis

-

The cyclized ester from Step 2 is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

-

The precipitate is filtered, washed with water, and dried.

Step 4: N-Alkylation

-

The carboxylic acid from Step 3 is dissolved in a suitable solvent, and a base such as potassium carbonate is added.

-

Ethyl iodide is then added, and the mixture is heated to effect the N-alkylation at the 1-position of the naphthyridine ring.

-

After the reaction, the solvent is removed, and the residue is treated with water and acidified to precipitate the final product, nalidixic acid.

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization.

The Fluorine Revolution: Emergence of the Fluoroquinolones

While nalidixic acid was effective against Gram-negative bacteria, its spectrum was limited, and resistance developed rapidly. The major breakthrough came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single modification dramatically enhanced the antibacterial activity and broadened the spectrum to include some Gram-positive bacteria. Norfloxacin was the first of these "fluoroquinolones."[9]

Synthesis of Norfloxacin

The synthesis of norfloxacin builds upon the foundational chemistry of quinolone synthesis, often employing the Gould-Jacobs reaction. A general synthetic route is detailed below.[10][11][12][13][14]

Experimental Protocol: Synthesis of Norfloxacin

Step 1: Synthesis of 3-chloro-4-fluoroaniline

-

This starting material can be prepared through various established methods, often involving the nitration and subsequent reduction and chlorination of a suitable benzene derivative.

Step 2: Condensation (Gould-Jacobs Reaction)

-

3-chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to promote condensation and the elimination of ethanol, forming the corresponding anilinomethylenemalonate.

Step 3: Thermal Cyclization

-

The intermediate from Step 2 is heated at a high temperature (typically >250°C) in a high-boiling solvent like diphenyl ether to induce intramolecular cyclization, forming ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 4: N-Ethylation

-

The quinolone ester is alkylated at the N-1 position with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate).

Step 5: Saponification

-

The ethyl ester is hydrolyzed to the carboxylic acid by heating with a base, such as sodium hydroxide, followed by acidification.

Step 6: Nucleophilic Substitution with Piperazine

-

The 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with piperazine. This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7 position with the piperazinyl group. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or pyridine at an elevated temperature.

Step 7: Purification

-

The final product, norfloxacin, is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration, washed, and dried.

Evolution and Generations of Fluoroquinolones

Following the success of norfloxacin, medicinal chemists synthesized thousands of analogues, leading to the classification of fluoroquinolones into "generations" based on their spectrum of activity.

-

First Generation (e.g., Nalidixic acid): Narrow spectrum, primarily against Gram-negative enteric bacteria.

-

Second Generation (e.g., Ciprofloxacin, Norfloxacin): Expanded Gram-negative coverage, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[9]

-

Third Generation (e.g., Levofloxacin): Further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[1][3][15][16][17]

-

Fourth Generation (e.g., Moxifloxacin): Broadest spectrum, including activity against anaerobic bacteria.[18][19][20][21][22]

The enhanced activity of later generations is attributed to strategic modifications at various positions of the quinolone nucleus, particularly at the N-1, C-7, and C-8 positions.

Synthesis of a Third-Generation Fluoroquinolone: Levofloxacin

Levofloxacin is the L-enantiomer of ofloxacin and exhibits greater potency. Its synthesis requires an enantioselective approach.[1][3][15][16][17]

Experimental Protocol: Synthesis of Levofloxacin

Step 1: Synthesis of the Racemic Core

-

The synthesis often starts with the preparation of a racemic tricyclic core, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][18][23]benzoxazine-6-carboxylic acid. This is typically achieved through a multi-step sequence starting from a substituted aniline.

Step 2: Chiral Resolution

-

The racemic carboxylic acid is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, enzymatic resolution or chiral chromatography can be employed.

Step 3: Nucleophilic Substitution

-

The desired (S)-enantiomer of the carboxylic acid is then reacted with N-methylpiperazine in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 80°C).[1] This results in the nucleophilic displacement of the fluorine atom at the C-10 position.

Step 4: Isolation and Purification

-

After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude levofloxacin.

-

The product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield levofloxacin hemihydrate.[1]

Synthesis of a Fourth-Generation Fluoroquinolone: Moxifloxacin

Moxifloxacin is characterized by a C-8 methoxy group and a bulky C-7 substituent, which contribute to its broad spectrum and reduced potential for resistance development.[18][19][20][21][22]

Experimental Protocol: Synthesis of Moxifloxacin

Step 1: Synthesis of the Quinolone Core

-

The synthesis begins with the preparation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is synthesized through a series of reactions typically starting from a substituted aniline.

Step 2: Reaction with the C-7 Side Chain

-

The quinolone core is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a polar solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 65-70°C).[20] This nucleophilic aromatic substitution introduces the bicyclic amine at the C-7 position.

Step 3: Isolation and Salt Formation

-

Upon completion of the reaction, the mixture is cooled, and water is added to precipitate the moxifloxacin base.

-

The solid is collected by filtration and washed.

-

To prepare the hydrochloride salt, the moxifloxacin base is dissolved or suspended in a solvent like methanol, and the pH is adjusted with methanolic hydrochloric acid.[19]

Step 4: Crystallization

-

The moxifloxacin hydrochloride is then crystallized from the solution, collected by filtration, and dried.

Quantitative Antibacterial Activity

The evolution of fluoroquinolones is best illustrated by comparing their in vitro activity against key bacterial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC90, µg/mL) of Fluoroquinolone Generations

| Antibiotic (Generation) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid (1st) | >64 | >1024 | >1024 |

| Norfloxacin (2nd) | 0.25 | 4 | 2 |

| Ciprofloxacin (2nd) | 0.03 | 0.5 | 0.5 |

| Levofloxacin (3rd) | 0.06 | 1 | 2 |

| Moxifloxacin (4th) | 0.12 | 0.12 | 4 |

Note: MIC90 values are approximate and can vary depending on the specific strains and testing methodologies. Data compiled from multiple sources.[24][25][26][27]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][23][28][29][30]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Stock solution of the fluoroquinolone to be tested

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of the Antibiotic: A two-fold serial dilution of the fluoroquinolone is prepared in MHB in the wells of the microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action and Synthetic Workflow Visualizations

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. The fluoroquinolone molecule forms a stable ternary complex with the enzyme and the bacterial DNA, which leads to double-strand breaks in the DNA and ultimately cell death.

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow: Gould-Jacobs Synthesis of the Quinolone Core

The Gould-Jacobs reaction is a fundamental process in the synthesis of the quinolone ring system. The general workflow is depicted below.

References

- 1. sciforum.net [sciforum.net]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]

- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rroij.com [rroij.com]

- 6. rroij.com [rroij.com]

- 7. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 8. Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. impactfactor.org [impactfactor.org]

- 18. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 19. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]

- 22. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. Comparison Among QuinoloneMICs for Resistant Escherichia coli, S.aureusand P. aeruginosa | Journal of Rawalpindi Medical College [journalrmc.com]

- 25. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. files.core.ac.uk [files.core.ac.uk]

- 29. en.iacld.com [en.iacld.com]

- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-8-fluoroquinoline from 2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-chloro-8-fluoroquinoline, a valuable intermediate in medicinal chemistry and material science. The synthesis is based on the Gould-Jacobs reaction, followed by a chlorination step. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound from 2-fluoroaniline is a three-step process:

-

Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.

-

Thermal Cyclization: Intramolecular cyclization of the intermediate to yield ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Chlorination: Conversion of the 4-oxo group to the 4-chloro functionality using phosphorus oxychloride (POCl₃).

Experimental Protocols

Step 1: Condensation of 2-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

This step involves the formation of the key intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate. A microwave-assisted approach is presented here for its efficiency and high yield.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-fluoroaniline | 111.12 | 1.0 |

| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 1.1 |

| Ethyl acetate | 88.11 | For chromatography |

| n-Hexane | 86.18 | For chromatography |

| Microwave synthesizer | - | - |

| Round-bottom flask | - | - |

| Magnetic stirrer | - | - |

Protocol:

-

In a microwave reaction vial, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Seal the vial and place it in the microwave synthesizer.

-

Heat the reaction mixture to 150°C and maintain this temperature for 30 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.

Expected Yield: 75-85%

Step 2: Thermal Cyclization to Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves a high-temperature intramolecular cyclization to form the quinolone ring system.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Notes |

| Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | 283.28 | From Step 1 |

| Dowtherm A (Diphenyl ether/biphenyl mixture) | - | High-boiling point solvent |

| n-Hexane | 86.18 | For precipitation and washing |

| Ethanol | 46.07 | For recrystallization |

| High-temperature heating mantle with stirrer | - | Capable of reaching and maintaining 250°C |

| Round-bottom flask with reflux condenser | - | - |

Protocol:

-

Place diethyl 2-(((2-fluorophenyl)amino)methylene)malonate in a round-bottom flask equipped with a reflux condenser.

-

Add a sufficient volume of Dowtherm A to ensure good stirring.

-

Heat the mixture to 250°C with vigorous stirring and maintain this temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add n-hexane to the cooled mixture to precipitate the product.

-

Filter the solid product and wash it with n-hexane to remove the Dowtherm A.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Expected Yield: 85-95%[1]

Step 3: Chlorination to this compound

The final step is the conversion of the 4-oxoquinoline to the desired 4-chloroquinoline.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Notes |

| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 237.21 | From Step 2 |

| Phosphorus oxychloride (POCl₃) | 153.33 | Use in a well-ventilated fume hood |

| Methanol | 32.04 | For recrystallization |

| Ice | - | For workup |

| Round-bottom flask with reflux condenser | - | - |

| Heating mantle with stirrer | - | - |

Protocol:

-

In a round-bottom flask, suspend ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Slowly heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The reaction should be carried out under a dry atmosphere (e.g., using a calcium chloride guard tube).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring in a well-ventilated fume hood.

-

The product will precipitate as a solid.

-

Filter the solid and wash it thoroughly with cold water.

-

Recrystallize the crude product from methanol to afford pure this compound.

Expected Yield: 70-80%

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | 2-fluoroaniline | Diethyl ethoxymethylenemalonate (EMME) | 75-85 |

| 2 | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Product from Step 1 | Dowtherm A (solvent) | 85-95 |

| 3 | This compound | Product from Step 2 | Phosphorus oxychloride (POCl₃) | 70-80 |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Reaction Steps

Caption: Logical progression of the synthesis from starting material to final product.

References

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 4-Chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-8-fluoroquinoline. This reaction is a powerful synthetic tool for the creation of carbon-carbon bonds, enabling the synthesis of a diverse range of 4-aryl-8-fluoroquinolines. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in biologically active compounds. The introduction of a fluorine atom at the 8-position can enhance metabolic stability and binding affinity, making these derivatives valuable for lead optimization in drug discovery programs.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and a variety of organoboron reagents, typically arylboronic acids or their esters. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 4-aryl-8-fluoroquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific arylboronic acid.

General Procedure